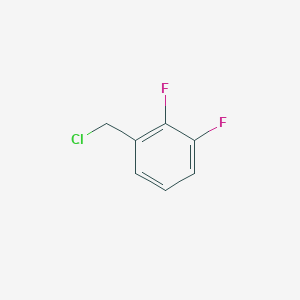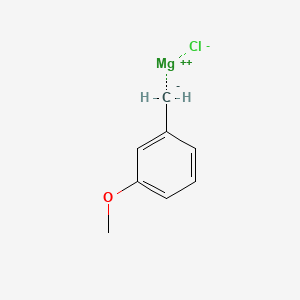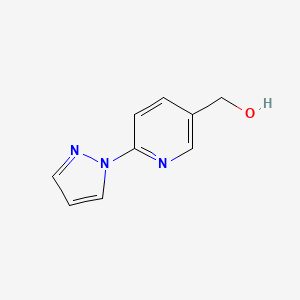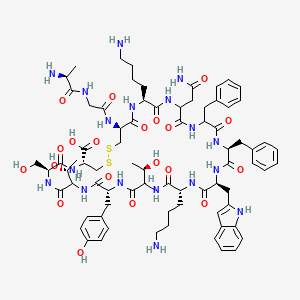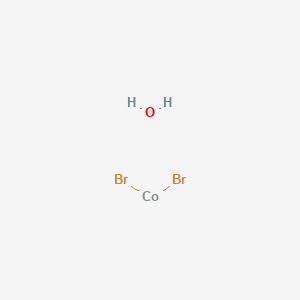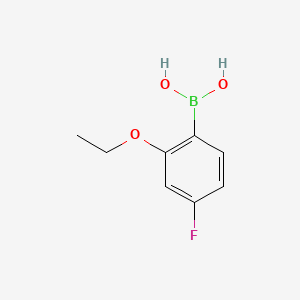
乙腈;1,2,3,4,5-五甲基环戊二烯;钌(1+);六氟磷酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is a complex organometallic compound with the molecular formula C16H25F6N3PRu. This compound is known for its unique structure and versatile applications in various scientific fields.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Catalysis: : It is used as a catalyst in various organic reactions, such as hydrosilylation of alkynes and cycloisomerization of diynes.
Material Science: : The compound is used in the synthesis of advanced materials, including those used in solar energy and water treatment applications.
Biology: : The compound is used in biological studies to understand the interactions between metal complexes and biological molecules.
作用机制
Target of Action
The primary target of Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is internal and terminal alkynes . The compound acts as a catalyst for the hydrosilylation of these alkynes .
Mode of Action
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate interacts with its targets (alkynes) through a process known as hydrosilylation . This interaction results in the transformation of the alkynes .
Biochemical Pathways
The compound affects the hydrosilylation pathway, leading to the transformation of alkynes . The downstream effects include the cycloisomerization of diynes and the synthesis of furans from bis(alkynes) and DMSO .
Result of Action
The molecular and cellular effects of Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate’s action include the transformation of alkynes through hydrosilylation . This leads to the production of new compounds, such as furans .
生化分析
Biochemical Properties
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate acts as a versatile catalyst in biochemical reactions. It interacts with various enzymes and proteins to facilitate reactions that form carbon-carbon or carbon-heteroatom bonds. The compound’s interaction with enzymes such as hydrosilylation catalysts enables the formation of α-vinylsilanes from alkynes . Additionally, it plays a role in the cyclotrimerization of alkynes, which is essential for synthesizing complex organic molecules .
Cellular Effects
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in reactions that modify cellular components, leading to changes in cell function. For instance, its role in hydrosilylation reactions can impact the synthesis of biomolecules that are crucial for cell signaling and metabolism .
Molecular Mechanism
The molecular mechanism of action of acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, facilitating catalytic reactions that result in the formation of new chemical bonds. This binding interaction can lead to enzyme inhibition or activation, depending on the nature of the reaction. Additionally, the compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can retain its catalytic properties for extended periods . Prolonged exposure to certain environmental conditions may lead to degradation, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate vary with different dosages in animal models. At lower doses, the compound can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies indicate that careful dosage control is essential to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products in biochemical reactions. The compound’s role in hydrosilylation and cyclotrimerization reactions highlights its importance in metabolic flux and the regulation of metabolite levels . These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes .
Transport and Distribution
The transport and distribution of acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its catalytic effects .
Subcellular Localization
The subcellular localization of acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its catalytic properties and facilitate its interaction with biomolecules involved in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with acetonitrile in the presence of ruthenium chloride and hexafluorophosphoric acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
化学反应分析
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: : Reduction reactions can be used to alter the oxidation state of ruthenium.
Substitution: : Substitution reactions involve the replacement of ligands in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various ruthenium complexes with different ligands, depending on the specific reaction conditions and reagents used.
相似化合物的比较
This compound is unique due to its specific combination of ligands and the ruthenium center. Similar compounds include other organometallic ruthenium complexes, such as pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate. These compounds share similarities in their use as catalysts and in material science applications, but the specific ligand environment and oxidation state of ruthenium can lead to different reactivity and properties.
属性
CAS 编号 |
99604-67-8 |
|---|---|
分子式 |
C16H25F6N3PRu |
分子量 |
505.4 g/mol |
IUPAC 名称 |
acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
InChI |
InChI=1S/C10H16.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h6H,1-5H3;3*1H3;;/q;;;;-1;+1 |
InChI 键 |
IYEMDYLFXFMECZ-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
规范 SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1591050.png)
![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)

